N-{4-[(3,4-Dimethyl-1,2-oxazol-5-YL)sulfamoyl]phenyl}-2-({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide
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Overview
Description
N-{4-[(3,4-Dimethyl-1,2-oxazol-5-YL)sulfamoyl]phenyl}-2-({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(3,4-Dimethyl-1,2-oxazol-5-YL)sulfamoyl]phenyl}-2-({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide involves several steps, including the formation of intermediate compounds. The process typically starts with the preparation of the oxazole and triazinoindole moieties, followed by their coupling through sulfamoylation and acetamide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(3,4-Dimethyl-1,2-oxazol-5-YL)sulfamoyl]phenyl}-2-({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Various nucleophilic or electrophilic substitution reactions can modify the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions, such as pH, temperature, and solvent choice, play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
N-{4-[(3,4-Dimethyl-1,2-oxazol-5-YL)sulfamoyl]phenyl}-2-({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: The compound has potential therapeutic applications, including as an anticancer or antimicrobial agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(3,4-Dimethyl-1,2-oxazol-5-YL)sulfamoyl]phenyl}-2-({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-{4-[(3,4-Dimethyl-1,2-oxazol-5-YL)sulfamoyl]phenyl}-2-({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide stands out due to its unique combination of functional groups and structural complexity. This uniqueness allows it to participate in a variety of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H21N7O4S2 |
---|---|
Molecular Weight |
523.6 g/mol |
IUPAC Name |
N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C23H21N7O4S2/c1-13-14(2)28-34-22(13)29-36(32,33)16-10-8-15(9-11-16)24-19(31)12-35-23-25-21-20(26-27-23)17-6-4-5-7-18(17)30(21)3/h4-11,29H,12H2,1-3H3,(H,24,31) |
InChI Key |
WWPSRCGYXMEPKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CSC3=NC4=C(C5=CC=CC=C5N4C)N=N3 |
Origin of Product |
United States |
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